

Spectroscopic data (NMR, IR, Mass Spec) of Trifluoroacetaldehyde ethyl hemiacetal

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Compound of Interest

Compound Name:	Trifluoroacetaldehyde ethyl hemiacetal
Cat. No.:	B041087

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In-Depth Spectroscopic Analysis of Trifluoroacetaldehyde Ethyl Hemiacetal

An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trifluoroacetaldehyde ethyl hemiacetal** (also known as 2,2,2-trifluoro-1-ethoxyethanol), a key building block in the synthesis of fluorinated organic compounds. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their characterization and utilization of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **trifluoroacetaldehyde ethyl hemiacetal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.8	m	-OCH ₂ CH ₃	
~4.9	q	~6.5	-CH(OH)CF ₃
~1.2	t	~7.0	-OCH ₂ CH ₃
~4.5	br s	-OH	

¹³C NMR (Carbon-13 NMR) Data[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~124	q	-CF ₃
~88	q	-CH(OH)CF ₃
~65	t	-OCH ₂ CH ₃
~15	s	-OCH ₂ CH ₃

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -77	d	-CF ₃

Note: The ¹⁹F NMR chemical shift is an estimate based on similar trifluoromethyl-containing compounds, as a specific spectrum for **trifluoroacetaldehyde ethyl hemiacetal** was not publicly available.

Infrared (IR) Spectroscopy[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
~2980	Medium	C-H stretch (sp ³)
~1280	Strong	C-F stretch
~1100	Strong	C-O stretch

Mass Spectrometry (MS)[3]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Possible Fragment
144	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M - C ₂ H ₅] ⁺
99	High	[M - OCH ₂ CH ₃] ⁺
69	High	[CF ₃] ⁺
45	Moderate	[OCH ₂ CH ₃] ⁺
29	High	[CH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **trifluoroacetaldehyde ethyl hemiacetal** (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence was used.
- Number of Scans: 16-32 scans were typically co-added to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
- Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.
- Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
- Referencing: Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence, often without proton decoupling to observe H-F coupling.
- Number of Scans: 16-64 scans.
- Referencing: An external or internal standard, such as CFCl₃ (0 ppm), is typically used for referencing.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **trifluoroacetaldehyde ethyl hemiacetal** was placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

Data Acquisition:

- Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- Resolution: A spectral resolution of 4 cm^{-1} was used.
- Background Correction: A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

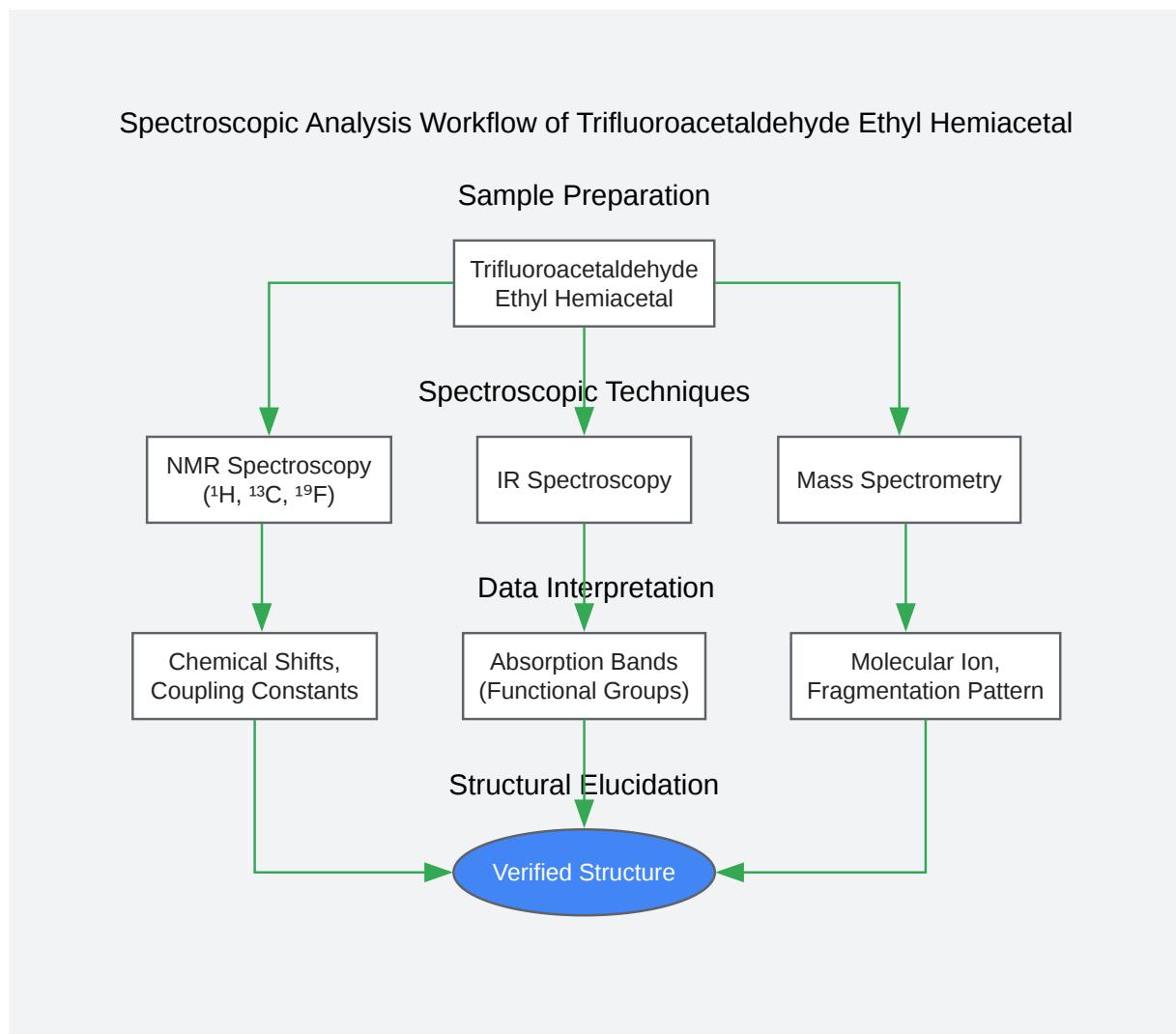
Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: The mass spectrum was scanned over a range of m/z values, typically from 20 to 200 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

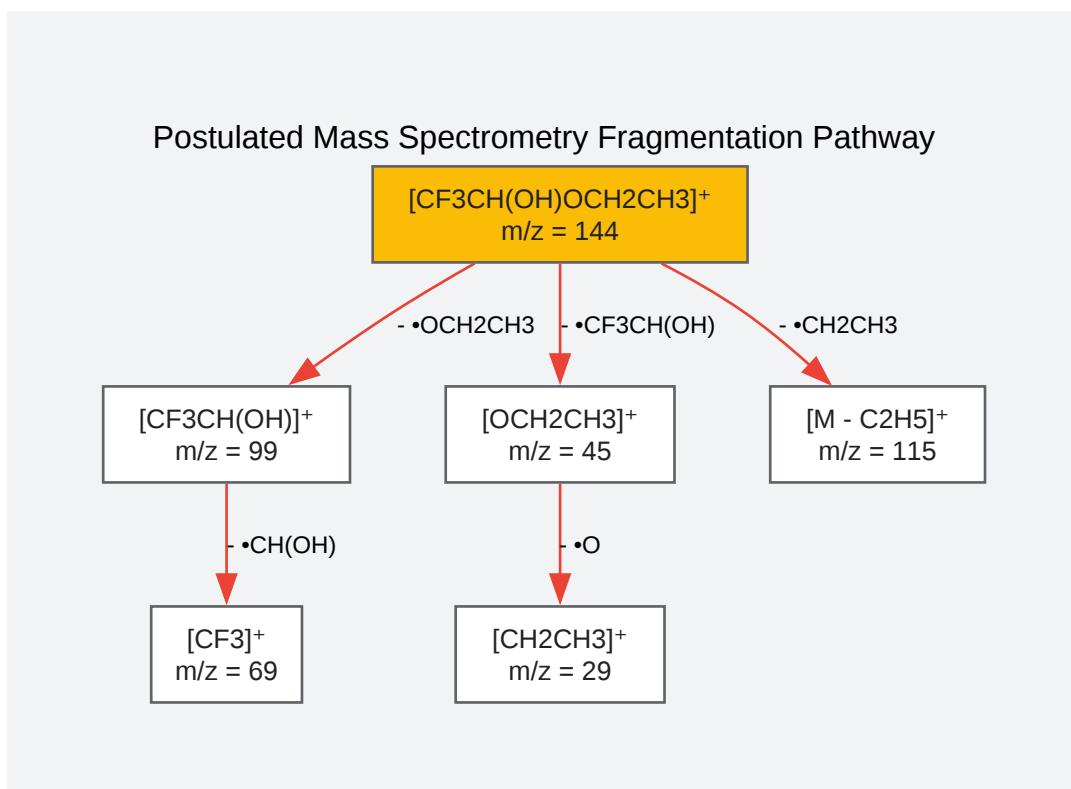
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.



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Caption: Workflow for the spectroscopic characterization.



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Caption: Key fragmentations in mass spectrometry.

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References

- 1. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL(433-27-2) ¹³C NMR spectrum [chemicalbook.com]
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